An In-depth Technical Guide to 4-Methoxyphenyl carbonochloridate: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 4-Methoxyphenyl carbonochloridate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenyl (B3050149) carbonochloridate (B8618190), also commonly known as 4-methoxyphenyl chloroformate, is a versatile reagent in organic synthesis, prized for its utility as a coupling agent and for the introduction of the p-methoxyphenyl (PMP) protecting group. Its reactivity makes it a valuable tool in the synthesis of carbonates, carbamates, and in the strategic protection of functional groups during the synthesis of complex molecules, including peptides and polymers. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key applications, and visual workflows to illustrate its role in synthetic transformations.
Chemical Structure and Molecular Weight
The structural formula and molecular weight of 4-Methoxyphenyl carbonochloridate are fundamental to its reactivity and stoichiometric use in chemical reactions.
Structural Formula:
The structure consists of a methoxy-substituted phenyl ring attached to a chloroformate group.
Molecular Formula: C₈H₇ClO₃[1]
Molecular Weight: 186.59 g/mol [1]
Physicochemical and Safety Data
A summary of the key physicochemical properties of 4-Methoxyphenyl carbonochloridate is presented below, providing essential information for its handling, storage, and use in experimental setups.
| Property | Value |
| CAS Number | 7693-41-6 |
| Appearance | Liquid |
| Color | Colorless to Yellow |
| Density | 1.255 g/mL at 25 °C (lit.) |
| Boiling Point | 49 °C at 0.27 mmHg (lit.) |
| Refractive Index | n20/D 1.5220 to 1.5260 (20°C, 589nm) |
| SMILES String | COc1ccc(OC(Cl)=O)cc1 |
| InChI Key | CCFSGQKTSBIIHG-UHFFFAOYSA-N |
| Storage Temperature | 2-8°C |
| Moisture Sensitivity | Yes |
Safety Information:
4-Methoxyphenyl carbonochloridate is classified as a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage. Personal protective equipment, including face shields, gloves, and a suitable respirator, should be worn when handling this chemical.
Applications in Organic Synthesis
4-Methoxyphenyl carbonochloridate is a valuable reagent in several key areas of organic synthesis.
Carbonate Synthesis
One of the primary applications of 4-methoxyphenyl carbonochloridate is in the synthesis of both symmetrical and unsymmetrical carbonates. It reacts readily with alcohols in the presence of a base to form the corresponding carbonate esters. This reaction is a cornerstone of its utility as a coupling agent.
Amine Protection
The p-methoxyphenyl (PMP) group is a widely used protecting group for primary and secondary amines, and 4-methoxyphenyl carbonochloridate serves as a key reagent for its installation, forming a carbamate (B1207046) linkage. The PMP group is stable under a variety of reaction conditions but can be readily cleaved oxidatively, offering an orthogonal protection strategy in multi-step syntheses.[2] The deprotection is often achieved using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), periodic acid, or trichloroisocyanuric acid (TCCA).[2] Laccase-mediated deprotection has also been reported as a greener alternative.[3]
Peptide Synthesis
In peptide synthesis, chloroformates are important for the formation of protecting groups.[4][5] 4-Methoxyphenyl carbonochloridate can be used to introduce the PMP protecting group onto the N-terminus of amino acids or peptides. This protection strategy can be advantageous in specific synthetic routes where orthogonal deprotection is required.
Polymer Chemistry
4-Methoxyphenyl carbonochloridate can be utilized in polymer synthesis to introduce methoxyphenyl functional groups into polymer structures. These groups can modify the physical and chemical properties of the resulting polymers, such as their solubility, thermal stability, and optical properties. For instance, it can be used in the synthesis of polycarbonates or for the functionalization of polymer backbones.
Experimental Protocols
The following are detailed methodologies for key experiments involving 4-Methoxyphenyl carbonochloridate.
Protocol 1: General Procedure for the Synthesis of Aryl/Alkyl Carbonates
This protocol describes a general method for the synthesis of a mixed carbonate from an alcohol and 4-methoxyphenyl carbonochloridate.
Materials:
-
Alcohol (1.0 equiv)
-
4-Methoxyphenyl carbonochloridate (1.1 equiv)
-
Pyridine or Triethylamine (B128534) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the alcohol in anhydrous DCM or THF at 0 °C under an inert atmosphere, add the base (pyridine or triethylamine) dropwise.
-
Slowly add 4-methoxyphenyl carbonochloridate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired carbonate.
Protocol 2: Protection of an Amine with the p-Methoxyphenyl (PMP) Group
This protocol details the procedure for the protection of a primary or secondary amine as its p-methoxyphenyl carbamate.
Materials:
-
Amine (1.0 equiv)
-
4-Methoxyphenyl carbonochloridate (1.1 equiv)
-
Sodium bicarbonate or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM) or a biphasic system of DCM and water
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
Dissolve the amine in DCM. For amine hydrochlorides, a biphasic system with aqueous sodium bicarbonate can be used.
-
Cool the solution to 0 °C.
-
Slowly add 4-methoxyphenyl carbonochloridate to the stirred solution.
-
If using triethylamine as a base, add it dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
The resulting crude p-methoxyphenyl carbamate can be purified by recrystallization or column chromatography if necessary.
Protocol 3: Oxidative Deprotection of a PMP-Protected Amine using Periodic Acid
This protocol provides a mild and efficient method for the removal of the PMP protecting group.[2]
Materials:
-
PMP-protected amine (1.0 equiv)
-
Periodic acid (H₅IO₆) (1.0 equiv)
-
Dichloromethane (DCM)
-
pH 7 phosphate (B84403) buffer
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
Dissolve the PMP-protected amine in DCM.
-
Add a pH 7 phosphate buffer to the solution.
-
Add periodic acid to the biphasic mixture.
-
Stir the reaction vigorously at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Upon completion, separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any remaining oxidant, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Diagrams of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic applications of 4-methoxyphenyl carbonochloridate.
Caption: General workflow for the synthesis of a mixed carbonate.
Caption: Workflow for amine protection and deprotection using the PMP group.
Conclusion
4-Methoxyphenyl carbonochloridate is a reagent of significant utility in modern organic synthesis. Its ability to facilitate the formation of carbonates and to serve as an efficient means of introducing the PMP protecting group for amines makes it a valuable asset for researchers and drug development professionals. The experimental protocols and workflows provided in this guide offer a practical framework for the successful application of this versatile chemical in the laboratory. As with all reactive chemical reagents, adherence to strict safety protocols is paramount for its safe and effective use.
